3-甲基苯脒

描述

The research on benzamide derivatives, including 3-Methyl-benzamidine, has shown a variety of applications and properties. These compounds have been synthesized and characterized for their potential use in various fields such as pharmaceuticals, materials science, and chemical sensing.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds exhibiting potent Class III antiarrhythmic activity . Another study investigated the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes through the reaction of 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . Additionally, the synthesis method for 3-methylamino-1-benzyl alcohol was explored, starting from acetyl benzene through a Mannich reaction followed by reduction with KBH4 .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystal diffraction was used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the structure of a pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide were also determined, with the former crystallizing in the orthorhombic system and the latter in the triclinic system .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been explored in various studies. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their colorimetric sensing of fluoride anions was investigated, showing a drastic color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using different techniques. The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . The thermal decomposition of the pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on the polarizability and hyperpolarizability values . The supramolecular structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and its methyl derivative were found to be stabilized by intramolecular and intermolecular hydrogen bonds and C-H...π interactions .

科学研究应用

光敏结合相互作用

3-甲基苯脒已被用于研究与小分子和肽基胰蛋白酶抑制剂的光敏结合相互作用 . 该研究侧重于在需要的时候和地点光化学激活药物的能力,这需要优化每种异构体状态之间生物活性的差异 .

抗真菌应用

苯脒衍生物,包括 3-甲基苯脒,已被合成并测试了其抗真菌活性 . 这些化合物在体外和体内对真菌(如瓜果炭疽菌和灰葡萄孢)进行了测试 . 其中一些化合物对这些菌株在体内表现出优异的活性 .

金属有机化合物的合成

脒,包括苯脒,如 3-甲基苯脒,可用于合成金属有机化合物 . 这些化合物在催化、材料科学和医学等各个领域都有广泛的应用 .

抗原生动物应用

据报道,脒,包括 3-甲基苯脒,具有抗原生动物活性 . 这些化合物可用于治疗由原生动物寄生虫引起的疾病 .

抗HIV应用

作用机制

Target of Action

3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.

Mode of Action

3-Methyl-benzamidine interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.

Pharmacokinetics

The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 3-Methyl-benzamidine’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .

安全和危害

属性

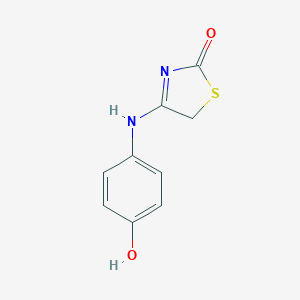

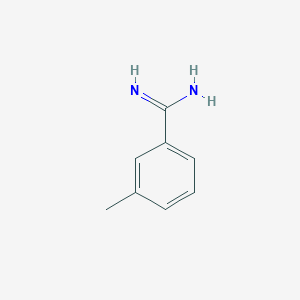

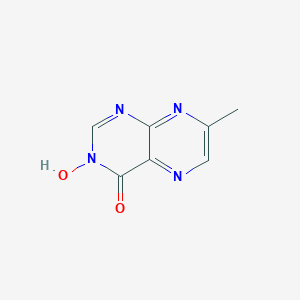

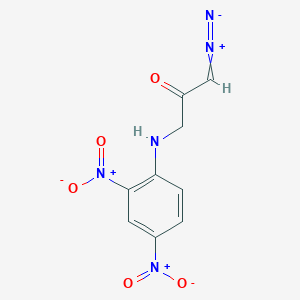

IUPAC Name |

3-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSYMVDLYGKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371621 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18465-28-6 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)

acetate](/img/structure/B103585.png)